Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
CAS No.: 1993324-17-6
Cat. No.: VC2772633
Molecular Formula: C12H13FO3
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993324-17-6 |
|---|---|
| Molecular Formula | C12H13FO3 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | methyl 1-(2-fluorophenoxy)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C12H13FO3/c1-15-11(14)12(7-4-8-12)16-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3 |
| Standard InChI Key | AXGGCLBVDINZPN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCC1)OC2=CC=CC=C2F |
| Canonical SMILES | COC(=O)C1(CCC1)OC2=CC=CC=C2F |
Introduction
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate is an organic compound featuring a cyclobutane ring, which is a four-membered ring structure, substituted with a carboxylate group and a 2-fluorophenoxy moiety. This compound is of interest due to its unique structural features and potential applications in organic synthesis and pharmaceutical research.
Synthesis and Reactions
The synthesis of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate typically involves reactions that form the cyclobutane ring and introduce the 2-fluorophenoxy group. Common methods might include condensation reactions or nucleophilic substitutions, although specific synthesis protocols are not detailed in the provided sources.
Biological Activity
While specific biological activities of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate are not reported in the search results, compounds with similar structures (e.g., cyclobutane derivatives) have shown potential in various biological assays. For instance, cyclobutane-based compounds have been explored for their inhibitory effects on certain enzymes or receptors, but detailed studies on this particular compound are lacking.
Applications and Future Research
Given its structural uniqueness, Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate could serve as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals or materials science. Further research is needed to explore its reactivity, stability, and biological properties.
Data Table
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₁₃FO₃ (inferred) | Not explicitly stated |
| Molecular Weight | Approximately 240 g/mol | Estimated based on atomic weights |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume